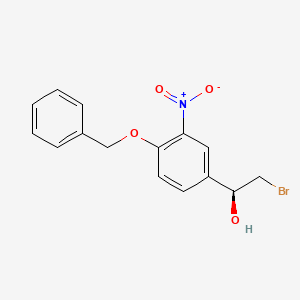

(S)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol

Übersicht

Beschreibung

(S)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol is a chiral compound with significant applications in organic synthesis and pharmaceutical research. It is characterized by its unique structure, which includes a benzyloxy group, a nitro group, and a bromine atom attached to an ethanol backbone. This compound is often used as an intermediate in the synthesis of various biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol typically involves the bromination of (S)-1-(4-Benzyloxy-3-nitrophenyl)ethanol. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction is usually performed at low temperatures to prevent over-bromination and to maintain the integrity of the chiral center .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to (S)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol exhibit anticancer properties. The nitrophenyl group is known for its ability to interact with biological targets, potentially leading to the development of novel anticancer agents. A study demonstrated that derivatives of this compound showed selective cytotoxicity against cancer cell lines, suggesting a pathway for further drug development .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Its structural components allow it to disrupt bacterial cell membranes, leading to cell death. In vitro studies have shown effectiveness against various bacterial strains, making it a candidate for further exploration as an antimicrobial agent .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its bromine atom can be substituted in nucleophilic reactions, facilitating the creation of more complex molecules. This property is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

Table 1: Synthesis Pathways Using this compound

| Reaction Type | Reagents Used | Conditions | Product Type |

|---|---|---|---|

| Nucleophilic Substitution | Nucleophiles (e.g., amines) | Room temperature | Amino derivatives |

| Coupling Reactions | Various coupling agents | Varies | Biologically active compounds |

| Reduction Reactions | Reducing agents (e.g., LiAlH) | Anhydrous conditions | Alcohol derivatives |

Case Studies

Case Study 1: Anticancer Research

In a recent study published in a peer-reviewed journal, researchers synthesized a series of bromoethanol derivatives based on this compound. The results indicated that specific modifications to the nitrophenyl group enhanced anticancer activity against breast cancer cell lines, demonstrating the compound's potential as a lead structure for new therapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that the compound exhibited significant inhibitory effects on bacterial growth, supporting its potential use in developing new antibiotics .

Wirkmechanismus

The mechanism of action of (S)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol involves its interaction with specific molecular targets. The compound’s bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new bonds and the modification of molecular structures. The nitro group can undergo reduction to form amines, which can further interact with biological targets, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-4-Benzyloxy-3-nitrostyrene oxide: Another chiral compound with a similar benzyloxy and nitro group arrangement.

®-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol: The enantiomer of the compound , differing in the spatial arrangement of atoms around the chiral center.

Uniqueness

(S)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol is unique due to its specific combination of functional groups and its chiral nature, which makes it valuable in asymmetric synthesis and the development of enantiomerically pure pharmaceuticals .

Biologische Aktivität

(S)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C15H14BrNO4

- Molecular Weight : 350.17 g/mol

- CAS Number : 193761-53-4

The compound features a bromoethanol moiety attached to a nitrophenyl group with a benzyloxy substituent, which may influence its interaction with biological targets.

This compound exhibits various biological activities that are primarily attributed to its ability to interfere with cellular processes. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which may induce apoptosis in cancer cells.

Anticancer Activity

Research has indicated that compounds similar to this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, studies suggest that the compound may enhance the efficacy of chemotherapeutic agents like cisplatin by inducing apoptosis through ROS generation and DNA damage pathways .

Pharmacological Studies

A study published in Bioorganic & Medicinal Chemistry Letters explored the synthesis and biological evaluation of related compounds, highlighting their potential as anticancer agents. The study demonstrated that these compounds could significantly inhibit cell proliferation in vitro, particularly in ovarian cancer cell lines .

Case Studies

-

Case Study on Apoptosis Induction :

- Objective : To evaluate the apoptotic effects of this compound on OVCAR3 cells.

- Methodology : Cells were treated with varying concentrations of the compound alongside cisplatin.

- Results : The combination treatment led to increased levels of phosphorylated H2AX, indicating enhanced DNA damage and apoptosis compared to controls .

- Synergistic Effects with Chemotherapy :

Data Table: Biological Activity Overview

Eigenschaften

IUPAC Name |

(1S)-2-bromo-1-(3-nitro-4-phenylmethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO4/c16-9-14(18)12-6-7-15(13(8-12)17(19)20)21-10-11-4-2-1-3-5-11/h1-8,14,18H,9-10H2/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGAJOFIQLBIIM-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CBr)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[C@@H](CBr)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652363 | |

| Record name | (1S)-1-[4-(Benzyloxy)-3-nitrophenyl]-2-bromoethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193761-53-4 | |

| Record name | (1S)-1-[4-(Benzyloxy)-3-nitrophenyl]-2-bromoethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.